molecular formula C14H17NO4 B310367 ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE

ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE

Cat. No.: B310367
M. Wt: 263.29 g/mol
InChI Key: COKARICRKNWXSI-UHFFFAOYSA-N
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Description

Ethyl 4-(oxolane-2-amido)benzoate is an ethyl ester derivative of benzoic acid featuring a para-substituted oxolane-2-amido group. Structurally, it consists of a benzoate core with an ethyl ester moiety and an amide-linked tetrahydrofuran (oxolane) ring at the 4-position. While direct data on its synthesis or biological activity are absent in the provided evidence, its structural analogs offer insights into its hypothetical properties and behavior.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 4-(oxolane-2-carbonylamino)benzoate

InChI

InChI=1S/C14H17NO4/c1-2-18-14(17)10-5-7-11(8-6-10)15-13(16)12-4-3-9-19-12/h5-8,12H,2-4,9H2,1H3,(H,15,16)

InChI Key

COKARICRKNWXSI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with tetrahydro-2-furancarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid.

Scientific Research Applications

ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamidobenzamide Cores

The sulfonamidobenzamide (SABA) core, exemplified by SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate), shares a benzoate backbone but replaces the oxolane-amide with a sulfonamide linkage. SABA1 demonstrates potent antimicrobial activity, with a MIC of 0.45–0.9 mM against efflux-compromised E. coli . However, the oxolane substituent in Ethyl 4-(oxolane-2-amido)benzoate may confer greater lipophilicity, influencing membrane permeability and bioavailability .

Ethyl Benzoate Derivatives with Heterocyclic Substituents

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature heterocyclic substituents (pyridazine, isoxazole) linked via amino or thio groups . These heterocycles introduce aromatic nitrogen or sulfur atoms, enabling π-π stacking or hydrogen-bonding interactions. In contrast, the oxolane-amide group in the target compound lacks aromaticity but offers conformational flexibility due to its five-membered ring. Such structural differences could impact solubility and target selectivity in biological systems .

Amino-Substituted Ethyl Benzoates in Polymer Chemistry

Ethyl 4-(dimethylamino)benzoate, a co-initiator in resin cements, exhibits high reactivity in polymerization due to its strong electron-donating dimethylamino group. It achieves a higher degree of conversion (DC) than 2-(dimethylamino)ethyl methacrylate, with superior physical properties in resin matrices . The oxolane-amide group in this compound, being less electron-donating, might reduce polymerization efficiency but enhance stability in hydrophobic environments. This trade-off highlights the importance of substituent electronics in material design .

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Name Substituent at 4-Position Molecular Formula Key Properties/Activities Reference
This compound Oxolane-2-amido C₁₄H₁₇NO₄ Hypothetical: Moderate lipophilicity
SABA1 Sulfonamidobenzamide (Cl, phenylcarbamoyl) C₂₂H₁₈ClN₂O₅S MIC 0.45–0.9 mM (antimicrobial)
I-6230 Phenethylamino-pyridazin-3-yl C₂₁H₂₂N₄O₂ Potential receptor binding
Ethyl 4-(dimethylamino)benzoate Dimethylamino C₁₁H₁₅NO₂ High polymerization reactivity
Ethoxylated ethyl-4-aminobenzoate Ethoxylated amino (25 EO units) C₅₉H₁₁₁NO₂₇ Water-soluble, cosmetic applications

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